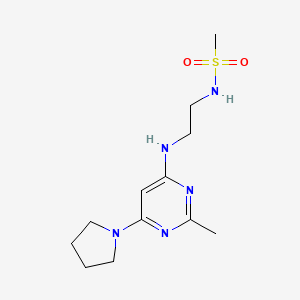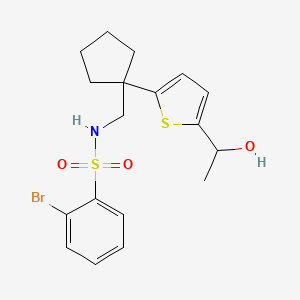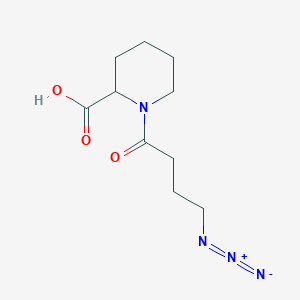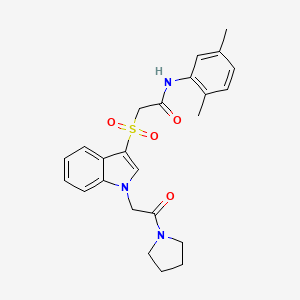
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as EIME HCl and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) for Gas Separation
Research demonstrates the utility of metal-organic frameworks (MOFs) containing iron-peroxo sites for gas separation, particularly ethane from ethylene, which is a significant process in the chemical industry. The framework discussed, iron(III) peroxide 2,5-dioxido-1,4-benzenedicarboxylate, showcases the potential for efficient and low-energy-cost industrial separation processes at ambient conditions (Li et al., 2018).
Synthetic Organic Chemistry
The synthesis of complex organic molecules, such as 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, involves strategic chemical transformations and regioselective routes. Such methodologies are foundational in the development of pharmaceuticals and agrochemicals, demonstrating the chemical versatility and potential application of related compounds (Ashton & Doss, 1993).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
In the realm of medicinal chemistry, novel families of compounds, such as 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, have been investigated for their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These studies underscore the importance of chemical innovation in addressing global health challenges (De Martino et al., 2005).
GABAergic Synaptic Transmission Modulation
Research into compounds like 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride (etifoxine) illuminates the complex interplay between chemical structure and biological activity, particularly in modulating GABAergic synaptic transmission. Such studies are crucial for the development of novel anxiolytic therapies (Schlichter et al., 2000).
Environmental Toxicology and Biodegradation
Investigations into the cometabolism of persistent organic pollutants like 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by specific bacterial strains highlight the intersection of chemistry and environmental science. Understanding these processes is vital for developing bioremediation strategies to mitigate pollution (Hay & Focht, 1998).
Mécanisme D'action
Target of Action
Based on its structural similarity to carboximidates , it can be inferred that it may interact with various biological targets such as enzymes or receptors that have affinity for imidates.
Mode of Action
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride, being a carboximidate , can be thought of as an ester formed between an imidic acid and an alcohol. Carboximidates are known to be good electrophiles and undergo a range of addition reactions . The compound may interact with its targets through these reactions, leading to changes in the target’s function.
Biochemical Pathways
Carboximidates are known to be involved in various biochemical reactions . They can be hydrolyzed to give esters and react with amines to form amidines . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (213.71 ) could influence its absorption and distribution in the body.
Result of Action
Based on its potential interactions with various biological targets and involvement in biochemical reactions , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
ethyl 2-(4-methylphenyl)ethanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-6-4-9(2)5-7-10;/h4-7,12H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEOSGDHVZXCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)


![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)


phenyl]ethylidene})amine](/img/structure/B2963538.png)
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2963542.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)
![2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2963545.png)

![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)